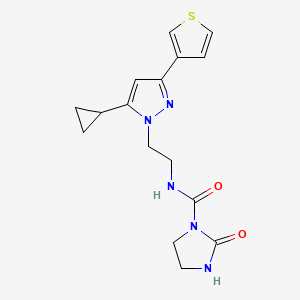![molecular formula C7H16Cl2N2 B3007205 2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride CAS No. 2095409-70-2](/img/structure/B3007205.png)
2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride" is a derivative of the pyrrolopyridine family, which is a class of heterocyclic compounds that have garnered interest due to their presence in various biologically active molecules. These compounds are characterized by a fused pyrrole and pyridine ring system, which can be further modified to produce a wide range of derivatives with potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related pyrrolopyridine derivatives has been explored in several studies. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved through sodium borohydride reduction of its benzylated precursor, followed by debenzylation with hydrogen over palladium on carbon . This method proved to be applicable for synthesizing different N6-substituted analogues of the compound. Additionally, the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives was accomplished by oxidizing tosylhydrazones of certain pyrrolecarbaldehydes, followed by intramolecular 1,3-dipolar cycloaddition . Another practical synthesis involved a palladium-catalyzed cyanation/reduction sequence to introduce an aminomethyl moiety into the pyrrolopyridine core . Moreover, a one-pot, three-component approach was developed to synthesize 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives, demonstrating the versatility of these methods in creating diverse heterocyclic structures .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been determined through various techniques, including X-ray crystallography. For example, the crystal structure of related compounds, such as 6,7-dihydro-2-methoxy-4-substituted-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles, was elucidated, revealing the configuration of the cyclohepta ring and the positions of substituents on the core structure . These structural analyses are crucial for understanding the conformation and potential reactivity of the compounds.
Chemical Reactions Analysis
The pyrrolopyridine core can undergo various chemical reactions, which are essential for the synthesis of complex molecules. The studies mentioned provide insights into reactions such as reduction, debenzylation, oxidation, cycloaddition, cyanation, and coupling reactions . These reactions are fundamental for the functionalization and diversification of the pyrrolopyridine scaffold, enabling the synthesis of compounds with specific properties and biological activities.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "this compound," the properties of related compounds can be inferred. Typically, the physical properties such as solubility, melting point, and stability are influenced by the substituents and the degree of saturation in the heterocyclic system. The chemical properties, including reactivity and acidity/basicity, are determined by the electronic nature of the fused rings and the presence of functional groups. These properties are critical for the compound's application in chemical synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound 2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride is widely used in the synthesis and structural characterization of various heterocyclic compounds. For instance, it serves as a key intermediate in the synthesis of various 4-substituted 7-azaindole derivatives, which are achieved through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006). Additionally, an efficient synthesis method involving sodium borohydride reduction and debenzylation has been developed for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, showcasing the compound's versatility in chemical synthesis (Nechayev et al., 2013).
Applications in Organic Electronics
In the field of organic electronics, derivatives of this compound have been investigated for their electrochemical properties, self-assembly behavior, and carrier transport properties. The effect of chlorine atoms on these properties has been studied in-depth, demonstrating the compound's potential in the development of new materials for electronics and photonics applications (Zhou et al., 2019).
Pharmaceutical Research
While focusing on non-drug-related applications, it's noteworthy that the compound and its derivatives are extensively used in pharmaceutical research, contributing to the synthesis of complex organic molecules. For instance, 6,7-Dihydro-5H-cyclopenta[b] pyridine, closely related to the compound , is utilized in the development of pharmaceuticals, bactericides, and antimicrobials (Fu Chun, 2007).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with enzymes such as fatty acid amide hydrolase (faah) and cyclooxygenase (cox) .
Mode of Action
Related compounds have been shown to inhibit faah and cox, which could suggest a similar mechanism of action .
Biochemical Pathways
Inhibition of faah and cox can affect the metabolism of fatty acids and prostaglandins, respectively .
Result of Action
Inhibition of faah and cox can potentially lead to analgesic effects .
Safety and Hazards
Propiedades
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h6-9H,1-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZAUAZQMGVPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)NC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)


![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B3007128.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3007130.png)
![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)


![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)